LPA Receptor Antagonism: NP-Tyr-PA Shows 4.7-Fold Greater Potency at Low-Affinity Site vs. NP-Ser-PA
N-palmitoyl-tyrosine phosphoric acid (NP-Tyr-PA) inhibits lysophosphatidate-activated Cl- currents in Xenopus oocytes with an IC50 of 172 ± 36 nM at the low-affinity LPA receptor site, compared to 805 ± 97 nM for the serine analog NP-Ser-PA [1]. This represents a 4.7-fold greater inhibitory potency for the tyrosine-containing compound at this receptor subtype.
| Evidence Dimension | LPA receptor inhibition (IC50 at low-affinity site) |
|---|---|
| Target Compound Data | 172 ± 36 nM |
| Comparator Or Baseline | NP-Ser-PA: 805 ± 97 nM |
| Quantified Difference | 4.7-fold lower IC50 (higher potency) |
| Conditions | Xenopus laevis oocytes expressing LPA receptors; lysophosphatidate-activated Cl- current inhibition |
Why This Matters
For investigators requiring LPA receptor inhibition with reduced potency at the high-affinity site, NP-Tyr-PA offers a distinct pharmacological window compared to the serine analog, enabling differential modulation of LPA receptor subtypes.
- [1] Liliom K, Bittman R, Swords B, Tigyi G. N-palmitoyl-serine and N-palmitoyl-tyrosine phosphoric acids are selective competitive antagonists of the lysophosphatidic acid receptors. Mol Pharmacol. 1996;50(3):616-623. View Source
